![molecular formula C14H17N5O2 B3017719 N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide CAS No. 1018046-19-9](/img/structure/B3017719.png)
N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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Description
N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as OTAA, is a triazole-based compound that has been synthesized using various methods. The purpose of
Scientific Research Applications
Antibacterial and Antifungal Properties
A study by MahyavanshiJyotindra et al. (2011) demonstrated the synthesis of derivatives of N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide, which showed significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities. This suggests potential applications in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Insecticidal Properties
In research conducted by Fadda et al. (2017), various heterocycles, including derivatives similar to this compound, were synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates a potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Anticancer Applications
A study by Wang et al. (2015) on a similar compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, showed remarkable anticancer effects. Modifications to the acetamide group in the compound resulted in potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2015).
Polymorphism and Pharmaceutical Applications
Petrova et al. (2009) investigated polymorphs of a closely related compound, finding that certain hydrates were less stable than the most stable anhydrous form. This has implications for pharmaceutical applications, particularly in understanding the stability and solubility of drug compounds (Petrova et al., 2009).
Chemical Synthesis and Reactivity
Research by Getlik et al. (2013) focused on the rearrangement of 3-halo-4-aminopyridines, which are structurally related to this compound, through reactions with acyl chlorides. This study contributes to the understanding of chemical reactivity and synthesis of complex organic compounds (Getlik et al., 2013).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13(16-9-10-4-3-7-21-10)8-12-17-14(19-18-12)11-5-1-2-6-15-11/h1-2,5-6,10H,3-4,7-9H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCZLMKULIUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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